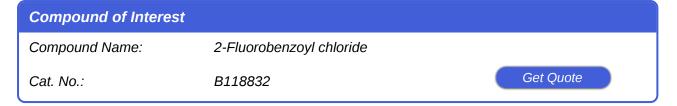


2-Fluorobenzoyl Chloride: A Keystone Building Block in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Fluorobenzoyl chloride**, a colorless to pale yellow liquid, has emerged as a critical and versatile building block in the field of organic synthesis. Its unique chemical properties, stemming from the presence of a fluorine atom at the ortho position of the benzoyl chloride moiety, render it an invaluable reagent for the construction of complex molecular architectures. The high reactivity of the acyl chloride group, combined with the electronic effects of the fluorine substituent, facilitates a wide array of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **2-fluorobenzoyl chloride**, with a particular focus on its role in the development of pharmaceuticals and other high-value chemical entities. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic tool.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **2-fluorobenzoyl chloride** is paramount for its safe handling and successful application in synthesis. Key properties are summarized in the table below.



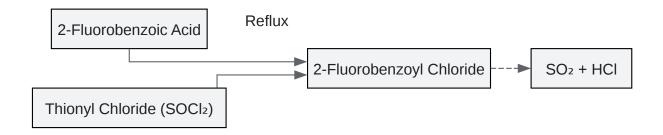
Property	Value	Reference(s)
Molecular Formula	C7H4CIFO	[1][2]
Molecular Weight	158.56 g/mol	[1][2]
CAS Number	393-52-2	[1][2]
Appearance	Colorless to light yellow clear liquid	[3][4]
Boiling Point	90-92 °C at 15 mmHg	[1][5]
Melting Point	4 °C	[1][5]
Density	1.328 g/mL at 25 °C	[1]
Refractive Index (n20/D)	1.536	[1]
Solubility	Soluble in organic solvents like ether, acetone, and chloroform. Decomposes in water.	[6]
Purity	≥ 98% (GC)	[3]

Spectroscopic data is essential for the identification and characterization of **2-fluorobenzoyl chloride**. Various spectroscopic techniques are employed to confirm its structure.[7] Comprehensive spectral data, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, are available in public databases.[7][8][9]

Synthesis of 2-Fluorobenzoyl Chloride

The most common and straightforward method for the preparation of **2-fluorobenzoyl chloride** is the reaction of **2-fluorobenzoic** acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[10]





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Caption: Synthesis of 2-Fluorobenzoyl Chloride.

Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid

This protocol details the laboratory-scale synthesis of **2-fluorobenzoyl chloride**.

Materials:

- 2-Fluorobenzoic acid
- Thionyl chloride (SOCl₂)
- Benzene (or another suitable inert solvent)
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Vacuum source for concentration

Procedure:

• In a round-bottom flask, a mixture of 2-fluorobenzoic acid (0.1 mole, 14.0 g) and thionyl chloride (30 ml) is prepared in a solvent like benzene (70 ml).[10][11]



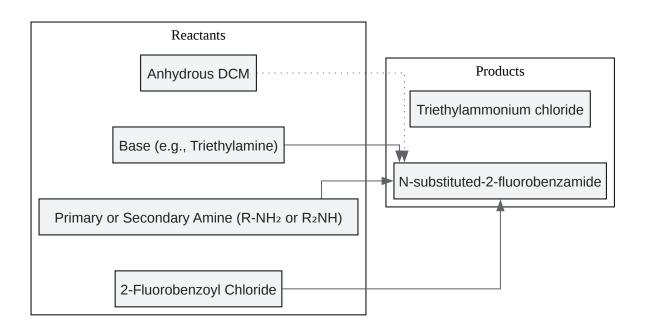
- The reaction mixture is heated to reflux and maintained at this temperature for approximately four hours.[10][11]
- After the reaction is complete, the mixture is allowed to cool to room temperature.
- The excess thionyl chloride and solvent are removed under vacuum to yield the crude 2fluorobenzoyl chloride as a liquid.[10][11]

Applications in Organic Synthesis

2-Fluorobenzoyl chloride is a cornerstone reagent for introducing the 2-fluorobenzoyl moiety into a diverse range of molecules. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[3][12]

Amide Bond Formation

A primary application of **2-fluorobenzoyl chloride** is in the synthesis of amides through acylation of primary and secondary amines. This reaction is fundamental in medicinal chemistry for the construction of a vast number of biologically active compounds.





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Caption: General Amide Synthesis Workflow.

This protocol describes the synthesis of a specific amide using morpholine as the amine.[3]

Materials:

- · 2-Fluorobenzoyl chloride
- Morpholine
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- · Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- Dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a roundbottom flask under an inert atmosphere.[3]
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution.[3]
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress
 of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]



- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.[3]

Friedel-Crafts Acylation

2-Fluorobenzoyl chloride is an effective acylating agent in Friedel-Crafts reactions, enabling the formation of carbon-carbon bonds with aromatic compounds. This reaction is pivotal in the synthesis of key pharmaceutical intermediates.

This intermediate is crucial for the synthesis of several benzodiazepine drugs.[11][13]

Materials:

- p-Chloroaniline
- 2-Fluorobenzoyl chloride
- Anhydrous zinc chloride (ZnCl₂)
- Dilute sulfuric acid
- Sodium hydroxide solution
- Ice
- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer



· Heating mantle

Procedure:

- In a 2 L reaction flask, add 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.[11]
- Heat the mixture to 200 °C with stirring for 2 hours.
- Cool the reaction to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.
- Cool the mixture to room temperature and pour it into 1 kg of ice, which will cause the product to precipitate.[11]
- Filter the crude product and wash it with water.
- For purification, dissolve the crude product in hot water, then allow it to cool and recrystallize.
- Filter the purified crystals and dry to obtain high-purity 2-Amino-5-chloro-2'fluorobenzophenone.[11]

Table of Reaction Parameters and Yields for 2-Amino-5-chloro-2'-fluorobenzophenone Synthesis[4]

Parameter	Condition	Yield	Purity (HPLC)
Catalyst (ZnCl ₂) Preparation	Standard High- Temperature Dehydration	~50%	≤95%
Catalyst (ZnCl ₂) Preparation	Optimized Low- Temperature Dehydration	~70%	≥98%

Synthesis of Heterocyclic Compounds

2-Fluorobenzoyl chloride serves as a precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many drug molecules.







This protocol outlines the synthesis of thiourea derivatives, which have shown a broad range of biological activities.[6]

Materials:

- · 2-Fluorobenzoyl chloride
- Ammonium thiocyanate
- Appropriate aniline derivative
- Acetone
- Ethanol (for recrystallization)
- Reflux condenser

Procedure:

- Add ammonium thiocyanate (5 mmol, 0.38 g) in acetone (15 ml) to 2-fluorobenzoyl
 chloride (5 mmol, 0.6 mL).[6]
- Reflux the mixture for 30 minutes to form a yellow solution of 2-fluorobenzoyl isothiocyanate.
- Filter the solution and add the appropriate aniline derivative (5 mmol) to the filtrate.
- · Reflux the mixture for 4 hours.
- Cool the solution, which will result in the precipitation of the product.
- Filter the precipitate and purify by recrystallization from ethanol.[6]

Table of Yields for Synthesized 2-Fluorobenzoyl Thiourea Derivatives[6]



Compound	Aniline Derivative	Yield (%)	Melting Point (°C)
1	2- Methoxyphenylamine	74	86-88
6	3-Methylpyridin-2- amine	71	118-120

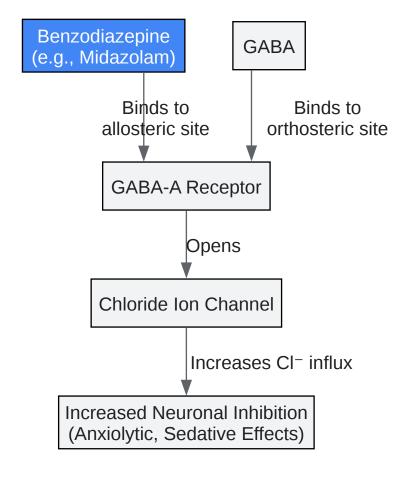
Role in Drug Development

The 2-fluorobenzoyl moiety is a privileged structure in medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of drug candidates.[14]

Synthesis of Benzodiazepines

2-Fluorobenzoyl chloride is a key starting material in the synthesis of the intermediate 2-amino-5-chloro-2'-fluorobenzophenone, which is a direct precursor to several benzodiazepine drugs, including midazolam and flurazepam.[13] These drugs act as positive allosteric modulators of the GABA-A receptor in the central nervous system, leading to their anxiolytic, sedative, and hypnotic effects.





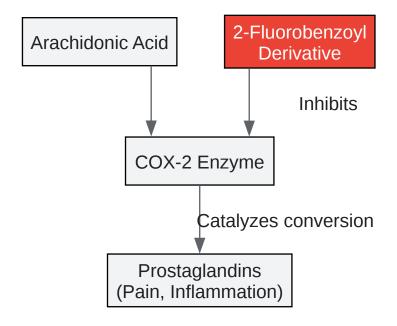
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Caption: Benzodiazepine Signaling Pathway.

Development of COX-2 Inhibitors

Derivatives of 2-fluorobenzoic acid, and by extension those synthesized from **2-fluorobenzoyl chloride**, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[2][5] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]





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Caption: COX-2 Inhibition Pathway.

Conclusion

2-Fluorobenzoyl chloride is a highly valuable and versatile building block in organic synthesis. Its reactivity and the unique properties conferred by the ortho-fluoro substituent make it an essential tool for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. The detailed protocols and pathways presented in this guide underscore its importance in the creation of complex molecules, from key drug intermediates to novel heterocyclic systems. As the demand for sophisticated and effective therapeutic agents continues to grow, the role of **2-fluorobenzoyl chloride** as a fundamental synthetic precursor is set to expand, driving further innovation in drug discovery and development.

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